molecular formula C12H22F2N2O4 B11116595 Bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate

Bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate

Cat. No.: B11116595
M. Wt: 296.31 g/mol
InChI Key: FLQIPUAHLQFTMA-UHFFFAOYSA-N
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Description

2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate typically involves a multi-step process. One common method includes the reaction of 2-fluoroethanol with phosgene to form 2-fluoroethyl chloroformate. This intermediate is then reacted with hexamethylenediamine to yield the desired carbamate compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethyl carbonates, while reduction can produce hexylamines.

Scientific Research Applications

2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethyl N-(6-isocyanatohexyl)carbamate
  • 2-Fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate

Uniqueness

2-Fluoroethyl N-(6-{[(2-Fluoroethoxy)carbonyl]amino}hexyl)carbamate is unique due to its specific combination of fluoroethyl and carbamate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications.

Properties

Molecular Formula

C12H22F2N2O4

Molecular Weight

296.31 g/mol

IUPAC Name

2-fluoroethyl N-[6-(2-fluoroethoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C12H22F2N2O4/c13-5-9-19-11(17)15-7-3-1-2-4-8-16-12(18)20-10-6-14/h1-10H2,(H,15,17)(H,16,18)

InChI Key

FLQIPUAHLQFTMA-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)OCCF)CCNC(=O)OCCF

Origin of Product

United States

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